4'-Aminodibenzo-18-crown-6
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Overview
Description
4’-Aminodibenzo-18-crown-6 is a cyclic compound known for its ability to coordinate with metal ions. It is a derivative of dibenzo-18-crown-6, where an amino group is attached to one of the benzene rings. This compound is widely used as an ionophore due to its planar oxygen atoms, which provide a strong negative potential barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Aminodibenzo-18-crown-6 can be synthesized through a multi-step process. One common method involves the nitration of dibenzo-18-crown-6 to form 4’-nitrodibenzo-18-crown-6, followed by reduction to yield 4’-aminodibenzo-18-crown-6. The reduction step typically employs reagents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of 4’-aminodibenzo-18-crown-6 often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4’-Aminodibenzo-18-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It readily forms complexes with metal ions, particularly lead (Pb²⁺), due to the size match between the crown ether cavity and the metal ion.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides or alkyl halides are commonly used under mild conditions.
Complexation Reactions: Metal salts like lead acetate are used in aqueous or organic solvents.
Major Products:
Substitution Reactions: Products include various substituted derivatives of 4’-aminodibenzo-18-crown-6.
Complexation Reactions: Stable metal-ion complexes are formed, which can be isolated and characterized.
Scientific Research Applications
4’-Aminodibenzo-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as an ionophore in ion-selective electrodes and sensors for detecting metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Mechanism of Action
The primary mechanism by which 4’-aminodibenzo-18-crown-6 exerts its effects is through complexation with metal ions. The crown ether cavity, formed by the oxygen atoms, provides a suitable environment for metal ion coordination. The amino group enhances the binding affinity by providing additional sites for interaction. This complexation process is crucial for its applications in ion-selective electrodes and metal ion extraction .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Lacks the amino group, resulting in different binding properties.
4’-Aminobenzo-18-crown-6: Similar structure but with a single benzene ring.
Dinitrodibenzo-18-crown-6: Contains nitro groups instead of an amino group, affecting its reactivity and binding characteristics.
Uniqueness: 4’-Aminodibenzo-18-crown-6 is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high selectivity and stability, such as ion-selective electrodes and metal ion extraction .
Properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 |
Source
|
Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-22-9, 126531-26-8 |
Source
|
Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Aminodibenzo-18-crown-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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